2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride
Description
Chemical Identity and Structural Classification
This compound represents a distinct class of heterocyclic compounds characterized by the integration of two important pharmacophores: the pyrrolidine ring and the 1,2,3-triazole system. The molecular formula for this compound is documented as C7H11ClN4, with recognition under the Chemical Abstracts Service number 1864058-12-7. The structural architecture features a five-membered pyrrolidine ring directly attached to the nitrogen atom at position 2 of the 1,2,3-triazole ring, creating a unique spatial arrangement that influences both chemical reactivity and biological activity.
The compound belongs to the broader classification of triazole derivatives, specifically categorized as a 1,2,3-triazole variant. The 1,2,3-triazole core structure consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms, with the molecular formula C2H3N3. This heterocyclic system demonstrates remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms, making it particularly valuable for pharmaceutical applications. The 2H-1,2,3-triazole tautomer predominates in aqueous solution, contributing to the compound's overall chemical behavior and solubility characteristics.
The pyrrolidine component contributes a saturated five-membered ring containing one nitrogen atom, which enhances the compound's three-dimensional structure and provides additional sites for intermolecular interactions. The hydrochloride salt formation improves water solubility and stability, making the compound more suitable for various research and potentially therapeutic applications. Structural analysis reveals that the exact mass of related triazole compounds typically falls around 174.06722, demonstrating the precision required in modern analytical characterization.
Historical Context of Triazole-Pyrrolidine Hybrid Molecules
The development of triazole-pyrrolidine hybrid molecules emerged from decades of research into heterocyclic chemistry, with the triazole nomenclature first established by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. The systematic study of 1,3-dipolar cycloaddition reactions, pioneered by Rolf Huisgen in the 1960s, revolutionized the synthesis of triazole compounds and established fundamental principles that continue to guide modern heterocyclic chemistry. Huisgen's work on 1,3-dipolar cycloadditions provided the theoretical framework and practical methodology for creating five-membered heterocycles, including the triazole systems that form the foundation of contemporary pyrrolidine-triazole hybrids.
The concept of combining pyrrolidine and triazole structures gained momentum with the discovery of antifungal activities in azole derivatives in 1944, which led to the development of numerous therapeutic agents incorporating triazole moieties. This historical milestone demonstrated the pharmaceutical potential of triazole-containing compounds and encouraged researchers to explore hybrid molecules that could combine the beneficial properties of multiple heterocyclic systems. The pyrrolidine ring system brought additional advantages through its ability to enhance drug-target interactions and improve pharmacokinetic properties.
A significant advancement in the field occurred with the development of copper-catalyzed azide-alkyne cycloaddition reactions in 2002, independently reported by research groups led by Morten Meldal and Valery Fokin with K. Barry Sharpless. This methodology, later recognized as a premier example of click chemistry, provided efficient and reliable methods for synthesizing 1,2,3-triazole derivatives under mild conditions. The copper-catalyzed approach enabled the systematic exploration of pyrrolidine-triazole combinations, leading to the development of sophisticated hybrid molecules like this compound. Recent research has documented the synthesis of novel polyhydroxylated pyrrolidine-triazole hybrid molecules through stereocontrolled nucleophilic additions to cyclic nitrones, demonstrating continued innovation in this field.
Academic Significance in Heterocyclic Chemistry
The academic significance of this compound extends beyond its individual chemical properties to encompass broader principles of heterocyclic chemistry and molecular design. Heterocyclic compounds have achieved paramount importance in pharmaceutical research, with over 90% of newly approved drugs containing heterocyclic structures, highlighting the critical role these systems play in modern medicinal chemistry. The specific combination of pyrrolidine and triazole rings in a single molecule exemplifies the sophisticated approach to drug design that characterizes contemporary pharmaceutical research.
The compound serves as an important research tool for investigating bioisosterism, particularly the use of 1,2,3-triazoles as bioisosteres for imidazoles and various carboxylic acid derivatives. This application has broad implications for drug discovery, as bioisosteric replacement strategies allow researchers to modify pharmacological properties while maintaining desired biological activities. The triazole ring's ability to participate in hydrogen bonding, its dipole character, and structural rigidity make it an ideal scaffold for pharmaceutical applications. These properties contribute to enhanced solubility, metabolic stability, and target selectivity in biological systems.
Research into pyrrolidine-triazole hybrids has revealed their potential as building blocks for more complex chemical entities with diverse biological activities. Studies have demonstrated that triazole derivatives exhibit antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities, among others. The incorporation of pyrrolidine moieties can modulate these activities and introduce additional pharmacological properties. The versatility of these hybrid systems has made them subjects of intense academic investigation across multiple disciplines, including organic synthesis, medicinal chemistry, and chemical biology.
The continuing evolution of heterocyclic chemistry has positioned compounds like this compound at the forefront of scientific investigation. The mature nature of heterocyclic chemistry, combined with its ability to produce highly sophisticated designed chemical compounds, ensures its continued importance in scientific research. The field's capacity to create novel structures with precisely tailored properties makes it invaluable for addressing contemporary challenges in medicine, agriculture, and materials science. The interdisciplinary nature of heterocyclic chemistry research continues to drive innovation and discovery across multiple scientific domains, with pyrrolidine-triazole hybrids representing just one example of the field's ongoing contributions to human knowledge and technological advancement.
Properties
IUPAC Name |
2-pyrrolidin-3-yltriazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-7-5-6(1)10-8-3-4-9-10;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNMQHTPPNWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A widely employed method for synthesizing β-pyrrolidino-1,2,3-triazole derivatives involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction. This method is characterized by its high regioselectivity, efficiency, and mild reaction conditions.
- Procedure: The synthesis starts with the preparation of a pyrrolidine derivative bearing an azide or alkyne functional group at the 3-position. This intermediate is then reacted with a complementary alkyne or azide under copper(I) catalysis, often using copper iodide supported on neutral alumina as a reusable catalyst.
- Catalyst and Conditions: The copper-iodide-doped neutral alumina catalyst facilitates the 1,4-disubstituted 1,2,3-triazole formation under mild conditions, typically at room temperature or slightly elevated temperatures.
- Yields and Scope: This method yields a broad scope of substituted triazoles with good to excellent yields (up to 80%), demonstrating catalyst recyclability and tolerance to various functional groups.
- Example: Synthesis of 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles with various substituents has been reported with yields ranging from moderate to high, showing antimicrobial and anticancer activities, which validate the synthetic utility of this method.
Multi-Step Synthesis Involving Pyrrolidine Azide Intermediates
Another approach involves multi-step synthesis starting from pyrrolidine derivatives, which are converted into azido-pyrrolidine intermediates, followed by cycloaddition and final conversion to the hydrochloride salt.
- Step 1: Preparation of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate by oxidation and azidation steps. For example, oxidation of a bicyclic precursor with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature, followed by azidation, yields the azido-pyrrolidine intermediate.
- Step 2: The azido intermediate undergoes CuAAC with substituted alkynes to form the 1,2,3-triazole ring linked to the pyrrolidine.
- Step 3: Deprotection and conversion to the hydrochloride salt by treatment with hydrochloric acid in dioxane, yielding the target compound as a brown solid with yields around 77.7%.
- Characterization: The product is confirmed by melting point (248.3–249.1 °C), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.
Cyclization of Hydrazine Derivatives and Diazo Intermediates
For fused triazole systems related to 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole derivatives, cyclization methods involving hydrazine hydrate and diazo intermediates have been reported.
- Method: Reaction of heterocyclic diamines or 1,2-dicarbonyl compounds with hydrazine hydrate leads to diacylhydrazides, which upon heating or acid catalysis cyclize to form triazole-fused heterocycles.
- Diazo Intermediate Cyclization: Thermolysis of tetrazole precursors at high temperatures (e.g., 400 °C under vacuum) yields triazolo-pyrazine intermediates via diazo compounds. Although yields are moderate to low (20-35%), this method is notable for its unique ring closure mechanism.
- Solid-Phase Synthesis: Solid-phase assisted synthesis using polystyrene p-toluenesulfonyl hydrazide resin has been applied to generate triazolopyrazines, which are structurally related to the target compound, with yields from 33 to 62%.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pyrrolidine azide + alkyne, CuI/neutral alumina catalyst, mild temp | 60–80 | High regioselectivity, mild conditions, catalyst recyclability | Requires azide/alkyne precursors |
| Multi-Step Azide Intermediate Synthesis | mCPBA oxidation, azidation, CuAAC, HCl in dioxane | ~77.7 | Well-defined intermediates, good purity | Multi-step, requires protection/deprotection |
| Hydrazine Cyclization & Diazo Intermediate | Hydrazine hydrate, dicarbonyl compounds, high temp or acid catalysis | 20–62 | Unique ring closure, solid-phase options | Harsh conditions, moderate yields |
| Solid-Phase Synthesis | Polystyrene p-toluenesulfonyl hydrazide, TiCl4 catalyst | 33–62 | Regiospecific, traceless, solid-phase | Specialized resin, moderate yields |
Research Findings and Notes
- The CuAAC method remains the most practical and widely used approach due to its efficiency and mild conditions, enabling the synthesis of diverse substituted derivatives with potential biological activity.
- Multi-step synthesis involving pyrrolidine azides allows for the introduction of various substituents on the triazole ring, facilitating structure-activity relationship studies in medicinal chemistry.
- Cyclization methods involving hydrazine and diazo intermediates, although less common for this specific compound, provide valuable insight into alternative ring construction strategies and are useful for fused triazole systems.
- The hydrochloride salt form of 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole is typically obtained by acid treatment post-triazole formation, improving compound stability and crystallinity for characterization.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in anticancer therapies. For instance, compounds structurally related to 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride have demonstrated significant anticancer properties due to their ability to inhibit various cancer cell lines. Research indicates that the triazole ring can interact with biological targets associated with cancer progression .
Antimicrobial Properties
The antimicrobial efficacy of pyrrolidinyl triazoles has been extensively documented. Compounds similar to this compound have shown activity against a range of microorganisms. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Neuropharmacological Effects
Triazoles have been investigated for their neuropharmacological effects. Specifically, derivatives have been evaluated for their potential as modulators of neurotransmitter systems. This includes studies on their interaction with GABA receptors and implications for treating neurological disorders .
Synthesis and Characterization
The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition reaction (click chemistry), which allows for the efficient formation of triazole rings from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target sites.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The most structurally analogous compound identified is 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride (CAS No. 1824048-87-4), which replaces the pyrrolidine ring with a smaller, four-membered azetidine ring . Key differences include:
*Hypothetical formula assumes the pyrrolidine contributes C₄H₈N and the triazole C₂H₂N₃, with HCl addition.
Key Observations :
Reactivity Differences :
- Azetidine’s strain may accelerate reactions under mild conditions, whereas pyrrolidine’s stability could require harsher reagents or temperatures.
- Triazole cores are generally resistant to hydrolysis but participate in click chemistry (e.g., Huisgen cycloaddition), though substitution patterns (e.g., 1,2,3-triazole vs. 1,2,4-triazole) modulate reactivity .
Biological Activity
2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride (CAS: 1864058-12-7) is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves click chemistry methods that allow for the efficient formation of triazole rings. The compound can be characterized using various techniques including NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Triazoles, including this compound, have been shown to possess significant antimicrobial properties. In studies involving various strains of bacteria and fungi, this compound demonstrated notable inhibitory effects. For example, derivatives of triazoles have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in both disc diffusion assays and minimum inhibitory concentration (MIC) tests .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Effective antifungal activity |
| Escherichia coli | Moderate inhibition |
Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been evaluated in vitro against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Studies have reported that triazole derivatives can inhibit cell proliferation and induce cytotoxic effects comparable to established chemotherapeutics like cisplatin .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 15.6 |
| MCF7 (Breast Cancer) | 20.4 |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases such as Alzheimer's. The inhibition percentages observed were significant compared to control compounds .
The biological activities of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions due to the presence of nitrogen atoms in its structure. This interaction facilitates the modulation of enzyme activities and receptor binding .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited strong antibacterial activity against multidrug-resistant strains of S. aureus, suggesting a potential for treating resistant infections .
- Anticancer Activity : In another investigation involving lung adenocarcinoma cells (A549), compounds derived from 1,2,3-triazoles showed a dose-dependent reduction in cell viability, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides. For example, organotrifluoroborate reagents can facilitate regioselective triazole formation under mild conditions (60–80°C, 12–24 hrs) . Optimization involves adjusting stoichiometry (e.g., 1:1.2 alkyne:azide ratio), catalyst loading (5–10 mol% CuI), and solvent polarity (e.g., DMF/H₂O mixtures) to improve yields (51–91%) . Post-synthesis, purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) ensures high purity.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., 1,4-substitution in triazole rings) and pyrrolidine stereochemistry. Key signals: δ 2.06–2.58 ppm (pyrrolidine protons) and δ 157.7 ppm (triazole carbons) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C–N: ~1.34 Å) and dihedral angles to validate geometry .
- LC-MS : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₆ClN₅: 310.12) .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
- Methodology : Stability is tested via accelerated degradation studies:
- Thermal Stability : Heat samples to 40–60°C for 48 hrs in PBS (pH 7.4) and monitor decomposition via HPLC .
- Photostability : Expose to UV light (254 nm) for 24 hrs and quantify degradation products using LC-MS .
- Hygroscopicity : Store at 25°C/60% RH and track mass changes gravimetrically .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodology :
- Docking Validation : Use multiple software (e.g., AutoDock Vina, Schrödinger) with flexible ligand protocols to account for pyrrolidine ring conformational changes. Compare binding poses across 10+ docking runs .
- Experimental Cross-Check : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Discrepancies >10-fold suggest force field inaccuracies or protonation state mismatches .
- MD Simulations : Run 100 ns molecular dynamics simulations in explicit solvent to assess triazole-pyrrolidine interactions with targets (e.g., kinases) .
Q. What strategies enhance the target selectivity of pyrrolidine-triazole derivatives in kinase inhibition studies?
- Methodology :
- SAR Analysis : Synthesize analogs with substituents at the pyrrolidine N-position (e.g., benzyl, dichlorobenzyl) and test against kinase panels. For example, 2,3-dichlorobenzyl groups improve selectivity for ABL1 over SRC kinases by 15-fold .
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) at the triazole 4-position to target cysteine residues in ATP-binding pockets .
- Crystallographic Screening : Co-crystallize lead compounds with kinases (e.g., PDB 4XMB) to identify critical hydrogen bonds (e.g., triazole N3 with Glu286) .
Q. How should researchers handle batch-to-batch variability in biological assay results?
- Methodology :
- Quality Control : Enforce strict synthesis protocols (e.g., azide purity >98% via FTIR) and characterize each batch with ¹H NMR and HRMS .
- Bioassay Normalization : Include internal controls (e.g., staurosporine for kinase assays) and normalize IC50 values to account for cell passage number variations .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outlier batches (p < 0.01) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
